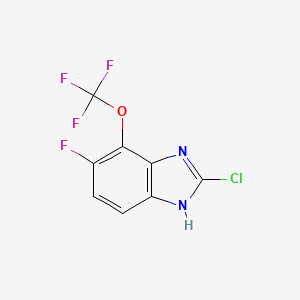
O,O-Diethyl Dithiophosphate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O,O-Diethyl Dithiophosphate-d10 is a deuterated organophosphorus compound with the molecular formula C4H4D10NO2PS2. It is a stable isotope-labeled compound used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the non-deuterated version, O,O-Diethyl Dithiophosphate. This modification allows for more precise analytical studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
O,O-Diethyl Dithiophosphate-d10 can be synthesized by treating phosphorus pentasulfide with deuterated ethanol (C2D5OD). The reaction proceeds as follows:
P2S5+4C2D5OD→2(C2D5O)2PS2H+H2S
This reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the deuterated compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of deuterated ethanol is crucial in maintaining the deuterium labeling, which is essential for its applications in research.
Analyse Chemischer Reaktionen
Types of Reactions
O,O-Diethyl Dithiophosphate-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates.
Reduction: Reduction reactions can convert it back to its thiophosphate form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under mild conditions.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Thiophosphates
Substitution: Various substituted phosphorodithioates
Wissenschaftliche Forschungsanwendungen
O,O-Diethyl Dithiophosphate-d10 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.
Industry: Applied in the development of lubricants and additives for industrial applications.
Wirkmechanismus
The mechanism of action of O,O-Diethyl Dithiophosphate-d10 involves its interaction with various molecular targets. In NMR spectroscopy, the deuterium atoms provide a distinct signal, allowing for precise structural analysis. In biological systems, the compound can be metabolized, and its deuterium labeling helps trace its metabolic pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O,O-Diethyl Dithiophosphate: The non-deuterated version of the compound.
Dimethyl Dithiophosphoric Acid: Another organophosphorus compound with similar chemical properties.
Zinc Dithiophosphate: A derivative used as an oil additive.
Uniqueness
O,O-Diethyl Dithiophosphate-d10 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more precise NMR spectroscopy and metabolic tracing, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C4H11O2PS2 |
|---|---|
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
IRDLUHRVLVEUHA-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC([2H])([2H])C([2H])([2H])[2H])S |
Kanonische SMILES |
CCOP(=S)(OCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


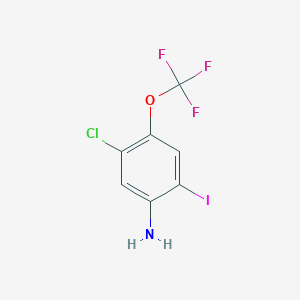

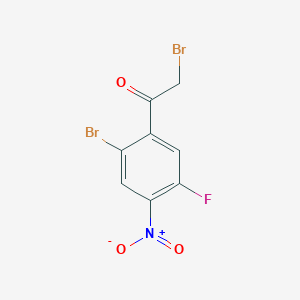
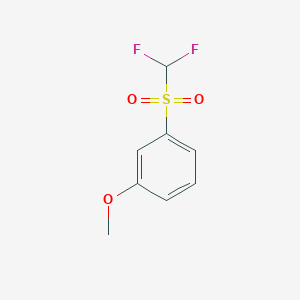
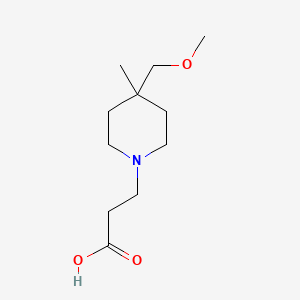
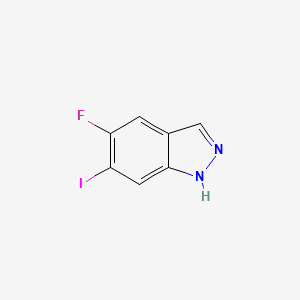
![[(1R,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-6-[3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoyl]oxyoxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylbutanoate](/img/structure/B13431853.png)



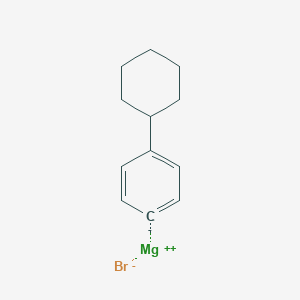
![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(1-methyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinolin-4-yl)methyl]-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13431887.png)
